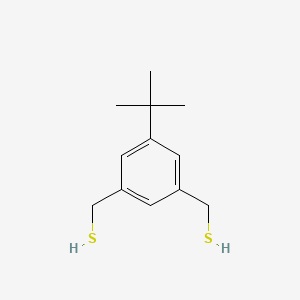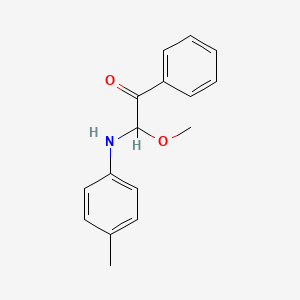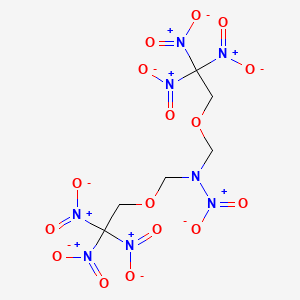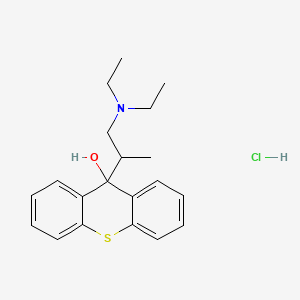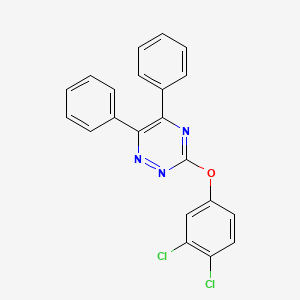
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dichlorophenoxy group and two phenyl groups attached to the triazine ring. Triazines are known for their diverse applications in agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 3,4-dichlorophenol and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring or the dichlorophenoxy group, potentially leading to the formation of amines or phenols.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and phenols.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: : Some triazine compounds have shown promise in the treatment of diseases such as cancer and malaria due to their ability to interfere with specific biological pathways.
Industry: : Triazines are used in the production of herbicides, dyes, and polymers. The unique properties of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- make it a valuable intermediate in the synthesis of these products.
作用機序
The mechanism of action of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Simazine: Another herbicide with a triazine ring, used for weed control.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
- The presence of the dichlorophenoxy group and two phenyl groups makes as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- unique in its chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other triazine derivatives.
特性
CAS番号 |
74417-16-6 |
|---|---|
分子式 |
C21H13Cl2N3O |
分子量 |
394.2 g/mol |
IUPAC名 |
3-(3,4-dichlorophenoxy)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H13Cl2N3O/c22-17-12-11-16(13-18(17)23)27-21-24-19(14-7-3-1-4-8-14)20(25-26-21)15-9-5-2-6-10-15/h1-13H |
InChIキー |
NKXSDKJIFHLVQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



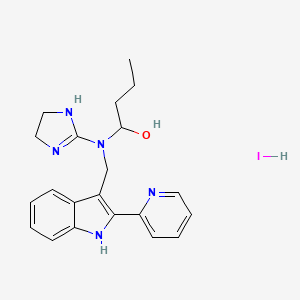
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
